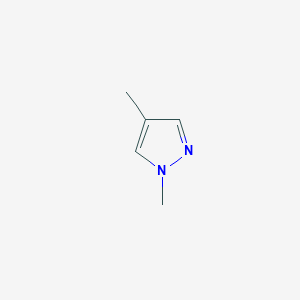

1,4-Dimethylpyrazole

説明

特性

IUPAC Name |

1,4-dimethylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2/c1-5-3-6-7(2)4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZQCPPRPWDXLMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN(N=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80147947 | |

| Record name | 1,4-Dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

96.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072-68-0 | |

| Record name | 1,4-Dimethylpyrazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072-68-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dimethylpyrazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072680 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dimethylpyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80147947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions

1,4-Dimethylpyrazole can be synthesized through several methods. One common method involves the methylation of pyrazole using methylating agents such as methyl iodide or methyl bromide in the presence of a base like potassium carbonate. The reaction typically occurs under reflux conditions .

Industrial Production Methods

In industrial settings, this compound is often produced through the reaction of pyrazole with methylating agents under controlled conditions. The process involves the use of large-scale reactors and precise temperature control to ensure high yield and purity of the product .

化学反応の分析

Nucleophilic Substitution at Position 5

The 5-position of 1,4-dimethylpyrazole exhibits reactivity toward organometallic reagents. For example:

-

Lithiation and Borylation : Deprotonation with n-BuLi at −78°C generates a lithium intermediate, which reacts with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane to yield 1,4-dimethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (yield: 45–73%) . This intermediate is critical for Suzuki–Miyaura cross-coupling reactions.

| Reagent | Product | Yield | Reference |

|---|---|---|---|

| n-BuLi, 2-isopropoxy-dioxaborolane | Boronic ester derivative | 45–73% |

Halogenation

While direct halogenation of this compound is less common, derivatives like 3-bromo-1,4-dimethyl-1H-pyrazole undergo nucleophilic substitution. The bromine atom can be replaced by amines or thiols under mild conditions.

Methyl Group Oxidation

Methyl substituents on the pyrazole ring can be oxidized to carboxylic acids under catalytic conditions:

-

Cobalt-Catalyzed Oxidation : Using Co(OAc)₂, Mn(OAc)₂, and KBr in acetic acid under O₂, 3,5-dichloro-1,4-dimethylpyrazole is oxidized to 3,5-dichloro-1-methylpyrazole-4-carboxylic acid (>95% yield) . Though demonstrated on a dichloro analog, this suggests potential for similar reactivity in this compound under tailored conditions.

| Conditions | Product | Yield |

|---|---|---|

| Co(OAc)₂, Mn(OAc)₂, KBr, O₂, 70°C | Carboxylic acid derivative | >95% |

Ring Oxidation

Pyrazole rings are generally resistant to oxidation, but strong oxidants like KMnO₄ may degrade the ring under harsh conditions.

Alkylation and Acylation

The nitrogen atoms in the pyrazole ring can participate in alkylation and acylation:

-

Methylation : Reaction with methyl iodide (MeI) in THF at 0°C yields quaternized ammonium salts .

-

Acylation : Reacts with acyl chlorides or anhydrides to form N-acylated derivatives, though steric hindrance from methyl groups may limit reactivity at N-1 and N-2 positions.

Stability and Handling

科学的研究の応用

Nitrification Inhibition in Agriculture

Role as a Nitrification Inhibitor

1,4-Dimethylpyrazole is primarily recognized for its effectiveness as a nitrification inhibitor. It functions by slowing down the conversion of ammonium (NH₄⁺) to nitrate (NO₃⁻), thereby reducing nitrogen losses through leaching and denitrification. This property is crucial for improving nitrogen use efficiency (NUE) in agricultural systems, which can lead to enhanced crop yields and reduced environmental impacts.

Effectiveness Across Soil Types

A study conducted across six different soil types revealed that the efficacy of DMP varies significantly based on soil physicochemical properties and microbial communities. The ammonium retention rates and net nitrification rates were measured, showing that DMP could reduce N₂O emissions by up to 82.51% in some soils while having negligible effects in others .

Table 1: Efficacy of DMP Across Different Soil Types

| Soil Type | NH₄⁺ Retention Rate (%) | N₂O Emission Reduction (%) |

|---|---|---|

| Alkaline Soil | 65.37 | 82.51 |

| Acidic Soil | -71.15 | 7.93 |

| Loamy Soil | 50.00 | 45.00 |

| Sandy Soil | 30.00 | 38.00 |

Impact on Crop Quality

In fruit production, applying DMP during critical growth stages has shown to improve fruit quality by reducing nitrogen losses while maintaining yield levels. For example, a controlled study demonstrated that applying 1 mg of DMP per kg of soil during the later stages of fruit expansion effectively decreased nitrogen losses and improved fruit anthocyanin content without adversely affecting yield .

Broader Applications in Life Sciences

Beyond its agricultural applications, this compound serves as an intermediate in the synthesis of various chemical compounds used in life sciences and crop protection agents . Its structural properties allow it to be utilized in developing new fungicides and herbicides, expanding its utility beyond just nitrification inhibition.

作用機序

The mechanism of action of 1,4-Dimethylpyrazole involves its interaction with specific molecular targets. For example, as a nitrification inhibitor, it targets the ammonia monooxygenase enzyme in nitrifying bacteria, inhibiting the oxidation of ammonia to nitrite. This inhibition is thought to be mediated by the chelation of copper ions required for the enzyme’s activity .

類似化合物との比較

Positional Isomers: 1,4- vs. 1,5-Dimethylpyrazole

The positional isomer 1,5-dimethylpyrazole (CAS 694-31-5) shares the same molecular formula but differs in methyl group placement. Key distinctions include:

The 1,4 isomer's asymmetric substitution enhances reactivity in agrochemical synthesis compared to the 1,5 isomer .

Nitrated Derivatives: 1,4-Dimethyl-3,5-Dinitropyrazole

The nitro derivative’s enhanced electrophilicity makes it valuable for synthesizing complex amines and heterocycles .

Pyrazole-Containing Heterocycles in Therapeutics

Pyrazole rings are common in bioactive molecules. Examples include:

Market and Industrial Relevance

生物活性

1,4-Dimethylpyrazole (DMP) is a compound that has garnered attention due to its diverse biological activities and potential applications in various fields, including agriculture and medicine. This article explores the biological activity of DMP, focusing on its mechanisms of action, biochemical properties, and relevant research findings.

Chemical Structure and Properties

This compound is an aromatic amine characterized by its pyrazole ring structure, which consists of two adjacent nitrogen atoms. This unique structure contributes to its biological activity and makes it a valuable intermediate in the synthesis of various chemical compounds.

DMP is primarily known for its role as a nitrification inhibitor. It functions by inhibiting the enzyme ammonia monooxygenase (AMO), which is crucial for the first step of ammonia oxidation in nitrifying bacteria. By disrupting this process, DMP effectively reduces nitrous oxide (N2O) emissions from agricultural soils, enhancing nitrogen use efficiency (NUE) and potentially improving crop yields .

Biological Activities

-

Antimicrobial Properties :

- DMP has been studied for its antimicrobial and antifungal properties. Research indicates that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In vitro studies have shown that certain derivatives of pyrazole compounds demonstrate antibacterial effects comparable to standard antibiotics .

- Antitumor Activity :

- Nitrification Inhibition :

Case Studies

- Study on Antibacterial Activity : A recent study synthesized a series of pyrazole derivatives and evaluated their antibacterial activity against E. coli, S. aureus, and other pathogens. Compounds with specific substitutions on the pyrazole ring exhibited enhanced antibacterial properties, highlighting the importance of structural modifications for activity improvement .

- Nitrification Inhibition Field Trials : Field trials applying DMP showed a reduction in N2O emissions ranging from 38% to 75% depending on soil type and treatment conditions. This variability underscores the importance of understanding environmental factors influencing DMP's efficacy as a nitrification inhibitor .

The biochemical properties of DMP include:

- Stability : DMP remains stable at room temperature, which is advantageous for agricultural applications.

- Solubility : It is soluble in water, facilitating its application in soil treatments.

Comparative Analysis

Q & A

Q. Answer :

Structural Characterization : Use NMR (¹H/¹³C) and X-ray crystallography to confirm isomer identity and purity .

Application-Specific Testing : Compare nitrification inhibition (for 3,4-DMPP) vs. herbicidal intermediate performance (for this compound) under controlled agricultural trials .

Example : In fertilizer studies, 3,4-DMPP reduces nitrogen loss by 15–20%, while this compound’s agrochemical utility lies in herbicide synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。